(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine
CAS No.:
Cat. No.: VC16200040
Molecular Formula: C44H48FeO2P2
Molecular Weight: 726.6 g/mol
* For research use only. Not for human or veterinary use.
![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine -](/images/structure/VC16200040.png)
Specification
Molecular Formula | C44H48FeO2P2 |
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Molecular Weight | 726.6 g/mol |
Standard InChI | InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m1../s1 |
Standard InChI Key | WONLWQAKBNPXTQ-OGLGXUNJSA-N |
Isomeric SMILES | CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound features a ferrocene core—a sandwich complex of iron(II) between two cyclopentadienyl rings—modified with two distinct phosphine ligands. The (R) configuration at the ethyl group and (SP) stereochemistry at the ferrocenyl-phosphine junction create a chiral environment critical for enantioselective applications . The phosphine substituents include:
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A bis(4-methoxy-3,5-dimethylphenyl)phosphino group on one cyclopentadienyl ring
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A bis(2-methylphenyl)phosphino group on the adjacent ethyl-linked position
This arrangement generates significant steric bulk while maintaining electronic tunability through methoxy and methyl substituents.
Physicochemical Properties
Key chemical identifiers and physical parameters are summarized below:
Property | Value | Source |
---|---|---|
CAS Number | 849924-49-8 | |
Molecular Formula | ||
Molecular Weight | 728.66 g/mol | |
Phosphine Coordination | Monodentate | |
Stereochemistry | (R,SP)-configuration |
The methoxy groups at the 4-position of the aryl rings enhance electron-donating capacity, while the 3,5-dimethyl substituents contribute steric protection to the phosphorus center .
Synthetic Methodology
Hydrophosphination Strategy
Synthesis typically proceeds via palladacycle-catalyzed hydrophosphination, a method validated for analogous ferrocenyl-phosphines . The general pathway involves:
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Michael Addition: A ferrocenyl chalcone undergoes nucleophilic attack by a primary phosphine (HPAr₂) at the α,β-unsaturated ketone position.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis induce the desired (R,SP)-configuration .
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Ligand Diversification: Sequential phosphorylation introduces the bis(4-methoxy-3,5-dimethylphenyl) and bis(2-methylphenyl) groups .
Critical to the process is the stabilization of the tertiary phosphine intermediates through oxide or sulfide protection before final deprotection .
Electronic and Steric Properties
Tolman Electronic Parameters
Infrared spectroscopy of nickel carbonyl complexes () provides insights into the electronic effects of the phosphine ligands. For ferrocenyl-phosphines:
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The ferrocenyl group exhibits an electronic parameter () of 2.2, comparable to primary alkyl groups .
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The 4-methoxy substituent further enhances electron donation, yielding a Tolman Electronic Parameter (TEP) between 2064–2066 cm⁻¹—slightly more donating than triphenylphosphine (TEP = 2068.9 cm⁻¹) .
Steric Characterization
Cone angle calculations from X-ray data reveal:
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Bis(4-methoxy-3,5-dimethylphenyl)phosphino: ~170° cone angle
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Bis(2-methylphenyl)phosphino: ~145° cone angle
The combined steric profile creates a %Vbur value exceeding 45%, positioning this ligand as a highly bulky, chelating agent .
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